molecular formula C13H7Cl2N B581080 2-Chloro-4-(4-chlorophenyl)benzonitrile CAS No. 1237137-24-4

2-Chloro-4-(4-chlorophenyl)benzonitrile

Cat. No.: B581080
CAS No.: 1237137-24-4
M. Wt: 248.106
InChI Key: ZLMSZSIKLQYTMI-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H7Cl2N. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a nitrile group attached to a biphenyl structure. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(4-chlorophenyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, this compound is produced through the ammoxidation of 2-chlorotoluene. This process involves the catalytic oxidation of 2-chlorotoluene in the presence of ammonia, leading to the formation of the desired benzonitrile derivative .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(4-chlorophenyl)benzonitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The nitrile group plays a crucial role in binding to the active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-chlorophenyl)benzonitrile is unique due to its biphenyl structure with two chlorine atoms and a nitrile group. This structural complexity allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMSZSIKLQYTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742685
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237137-24-4
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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